molecular formula C15H15ClN2O4S B2972769 Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate CAS No. 330201-64-4

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate

Cat. No.: B2972769
CAS No.: 330201-64-4
M. Wt: 354.81
InChI Key: YMAPFKBMNUOQRJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate acylating agent.

    Acetamido Group Addition: The acetamido group is introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2-(4-bromophenoxy)acetamido)thiazol-4-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(2-(2-(4-methylphenoxy)acetamido)thiazol-4-yl)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate is unique due to the presence of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole ring and the chlorophenoxy group makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-2-21-14(20)7-11-9-23-15(17-11)18-13(19)8-22-12-5-3-10(16)4-6-12/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAPFKBMNUOQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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